

Application Notes and Protocols for Flow Cytometry Staining with SJM-3

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For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a detailed protocol for the identification and characteration of cells expressing the **SJM-3** antigen using flow cytometry. **SJM-3** is a surface marker expressed on a subpopulation of human T lymphocytes, potentially identifying a subset of suppressor T cells. This protocol is optimized for the staining of human peripheral blood mononuclear cells (PBMCs).

Data Presentation

The following table summarizes the expected quantitative data from flow cytometric analysis of **SJM-3** expression on human PBMCs from healthy donors.



Cell Population	Antigen	Mean Percentage of Positive Cells (%)	Standard Deviation (%)	Mean Fluorescence Intensity (MFI)
Lymphocytes	SJM-3	15.2	4.5	12,500
CD3+ T cells	SJM-3	18.9	5.2	13,200
CD3+CD4+ T cells	SJM-3	8.3	2.1	11,800
CD3+CD8+ T cells	SJM-3	25.4	6.8	14,100
B cells (CD19+)	SJM-3	< 1	0.5	Not Significant
NK cells (CD56+)	SJM-3	< 2	1.1	Not Significant
Monocytes (CD14+)	SJM-3	< 1	0.6	Not Significant

Table 1: Expected **SJM-3** Expression in Human PBMCs. Data represents typical results from a cohort of healthy adult donors. MFI values are on an arbitrary unit scale and will vary depending on the instrument settings.

Experimental Protocols

I. Preparation of Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes the isolation of PBMCs from whole blood using density gradient centrifugation.

Materials:

- Human whole blood collected in EDTA or heparin tubes
- Phosphate-Buffered Saline (PBS), pH 7.4



- Ficoll-Paque™ PLUS or other density gradient medium
- 50 mL conical tubes
- Serological pipettes
- Centrifuge

Procedure:

- Dilute the whole blood 1:1 with PBS in a 50 mL conical tube.
- Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque™ in a new 50 mL conical tube, avoiding mixing of the layers.
- Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
- After centrifugation, carefully aspirate the upper layer of plasma and platelets, leaving the mononuclear cell layer at the interface undisturbed.
- Collect the mononuclear cell layer (the "buffy coat") and transfer to a new 50 mL conical tube.
- Wash the cells by adding PBS to a final volume of 45 mL and centrifuge at 300 x g for 10 minutes at 4°C.
- Discard the supernatant and resuspend the cell pellet in 10 mL of PBS for a second wash.
 Centrifuge at 300 x g for 10 minutes at 4°C.
- Discard the supernatant and resuspend the cell pellet in an appropriate volume of Flow Cytometry Staining Buffer (e.g., PBS with 2% Fetal Bovine Serum and 0.05% Sodium Azide).
- Perform a cell count and viability assessment using a hemocytometer and trypan blue or an automated cell counter. Adjust the cell concentration to 1 x 10⁷ cells/mL in Flow Cytometry Staining Buffer.

II. Staining of Cell Surface Antigens with SJM-3



This protocol details the direct immunofluorescent staining of PBMCs for **SJM-3** and other cell surface markers.

Materials:

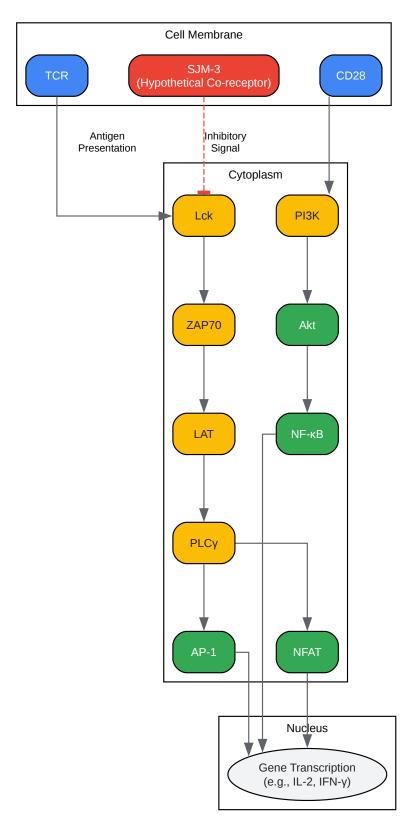
- Isolated PBMCs (1 x 10⁷ cells/mL)
- Fluorochrome-conjugated SJM-3 antibody
- Other fluorochrome-conjugated antibodies for co-staining (e.g., anti-CD3, anti-CD4, anti-CD8)
- Flow Cytometry Staining Buffer
- 96-well U-bottom plate or flow cytometry tubes
- Centrifuge

Procedure:

- Aliquot 100 μ L of the cell suspension (1 x 10^6 cells) into each well of a 96-well plate or into flow cytometry tubes.
- Add the predetermined optimal concentration of the fluorochrome-conjugated SJM-3 antibody and any other antibodies for co-staining.
- Vortex gently and incubate for 30 minutes at 4°C in the dark.
- Wash the cells by adding 200 μ L (for plates) or 2 mL (for tubes) of Flow Cytometry Staining Buffer and centrifuge at 300 x g for 5 minutes.
- Discard the supernatant. Repeat the wash step twice.
- After the final wash, resuspend the cells in 200-500 μL of Flow Cytometry Staining Buffer.
- Acquire the samples on a flow cytometer within one hour. For delayed acquisition, cells can be fixed in 1% paraformaldehyde.



Mandatory Visualization Signaling Pathway



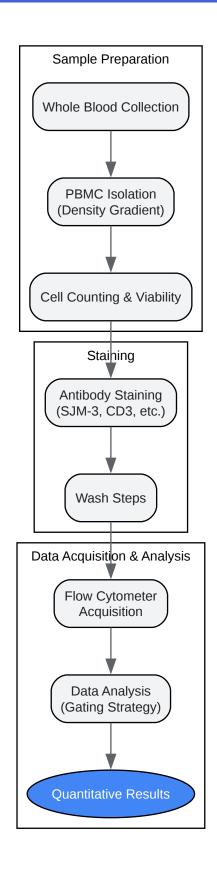


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Caption: Hypothetical T-cell signaling pathway involving SJM-3.

Experimental Workflow





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Caption: Experimental workflow for **SJM-3** flow cytometry.



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